N-[(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
Overview
Description
N-[(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazole ring, a benzylidene group, and a bromobenzyl moiety, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-bromobenzyl alcohol with 3-hydroxybenzaldehyde to form the intermediate 3-[(4-bromobenzyl)oxy]benzaldehyde. This intermediate is then reacted with thiosemicarbazide to form the thiazole ring, followed by acetylation to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
- N-[(5Z)-5-{5-Bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide
- N’-(2-((4-BROMOBENZYL)OXY)BENZYLIDENE)-3,4-DIMETHOXYBENZOHYDRAZIDE
Uniqueness
N-[(5Z)-5-{3-[(4-bromobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its bromobenzyl and thiazole moieties are particularly noteworthy, as they contribute to its distinct properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(5Z)-5-[[3-[(4-bromophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3S/c1-12(23)21-19-22-18(24)17(26-19)10-14-3-2-4-16(9-14)25-11-13-5-7-15(20)8-6-13/h2-10H,11H2,1H3,(H,21,22,23,24)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBHCQSARUOZTAA-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C(=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Br)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)/C(=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Br)/S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.